An In-depth Technical Guide to 1-(4-Chloro-3-methylphenyl)ethanone: Structure, Isomers, and Synthesis
An In-depth Technical Guide to 1-(4-Chloro-3-methylphenyl)ethanone: Structure, Isomers, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-chloro-3-methylphenyl)ethanone, a substituted acetophenone derivative of interest in organic synthesis and medicinal chemistry. The document details its chemical structure, explores its constitutional isomers, presents key physicochemical data, and outlines a detailed experimental protocol for its synthesis via Friedel-Crafts acylation.
Structural Formula and Chemical Identity
1-(4-Chloro-3-methylphenyl)ethanone is an aromatic ketone with a molecular formula of C₉H₉ClO. The structure consists of an acetophenone core substituted with a chlorine atom at the 4-position and a methyl group at the 3-position of the phenyl ring.
Systematic IUPAC Name: 1-(4-chloro-3-methylphenyl)ethanone Common Synonyms: 4'-Chloro-3'-methylacetophenone, 3-Methyl-4-chloroacetophenone CAS Number: 37074-39-8 Molecular Weight: 168.62 g/mol
The structural formula is as follows:
Image Source: PubChem CID 592743[1]
Isomers of Chloromethylacetophenone
The molecular formula C₉H₉ClO gives rise to numerous constitutional isomers. Focusing on the chloromethyl-substituted acetophenones, there are several positional isomers depending on the substitution pattern on the phenyl ring. Additionally, isomers exist where the chlorine atom is bonded to the acetyl group's methyl carbon, known as phenacyl chlorides. The relationship between these isomers is critical for purification, characterization, and understanding structure-activity relationships.
The diagram below illustrates the primary positional isomers of 1-(4-Chloro-3-methylphenyl)ethanone, where the acetyl, chloro, and methyl groups are rearranged on the phenyl ring.
Quantitative Data of Isomers
The physical and chemical properties of chloromethylacetophenone isomers vary significantly with the substitution pattern. These differences are critical for their separation, identification, and handling. A summary of available data is presented below.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-(4-Chloro-3-methylphenyl)ethanone | 37074-39-8 | C₉H₉ClO | 168.62 | 104-105 / 0.4 mmHg | 1.150 @ 25 °C |
| 1-(3-Chloro-4-methylphenyl)ethanone | 90792-98-6 | C₉H₉ClO | 168.62 | 260.9[2] | N/A |
| 1-(4-Chloro-2-methylphenyl)ethanone | 37074-38-7 | C₉H₉ClO | 168.62 | 256.5[3] | 1.13[3] |
| 2-Chloro-1-(4-methylphenyl)ethanone | 4209-24-9 | C₉H₉ClO | 168.62 | 258.5[] | 1.134[] |
| 1-(2-Chloro-5-methylphenyl)ethanone | 71648-45-8 | C₉H₉ClO | 168.62 | 204-205[5] | 1.3 (approx.)[5] |
Experimental Protocols: Synthesis
The primary method for synthesizing 1-(4-chloro-3-methylphenyl)ethanone is the Friedel-Crafts acylation of 2-chlorotoluene. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent acylium ion electrophile from an acylating agent like acetyl chloride or acetic anhydride.[2][6] The methyl group of 2-chlorotoluene is an ortho-, para-director; however, due to steric hindrance from the adjacent chloro group, the acylation occurs predominantly at the para-position relative to the methyl group, yielding the desired product.
Detailed Methodology for Friedel-Crafts Acylation
This protocol is a representative procedure based on standard Friedel-Crafts acylation methodologies.[7][8] All operations should be conducted in a fume hood with appropriate personal protective equipment, as aluminum chloride reacts vigorously with moisture and the reagents are corrosive and toxic.
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Apparatus Setup:
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Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., containing CaCl₂), and an addition funnel.
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Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
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Reaction Mixture Preparation:
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To the reaction flask, add anhydrous aluminum chloride (AlCl₃, ~1.1 to 1.3 molar equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
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Cool the suspension in an ice bath (0-5 °C) with stirring.
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In the addition funnel, prepare a solution of acetyl chloride (1.0 molar equivalent) in the same anhydrous solvent.
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Acylation Reaction:
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Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.
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After the addition of acetyl chloride, add 2-chlorotoluene (1.0 molar equivalent) dropwise from the addition funnel, again keeping the temperature controlled.
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Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until TLC/GC-MS analysis indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.[9]
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Workup and Product Isolation:
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Carefully quench the reaction by slowly pouring the mixture onto crushed ice, followed by the cautious addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Extract the aqueous layer with additional portions of the solvent (e.g., dichloromethane).
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Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification:
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The crude product, an oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) to yield pure 1-(4-chloro-3-methylphenyl)ethanone.
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This guide provides foundational technical information for professionals working with 1-(4-chloro-3-methylphenyl)ethanone. For specific applications, further investigation into its reactivity, biological activity, and spectroscopic characterization is recommended.
References
- 1. 4'-Chloro-3'-methylacetophenone | C9H9ClO | CID 592743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-4-methylacetophenone | 90792-98-6 | QDA79298 [biosynth.com]
- 3. 4-CHLORO-2-METHYLACETOPHENONE | CAS 37074-38-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. echemi.com [echemi.com]
- 6. 4'-Chloro-3'-methylacetophenone, 95% | 37074-39-8 | FC106351 [biosynth.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. youtube.com [youtube.com]
- 9. Page loading... [guidechem.com]
